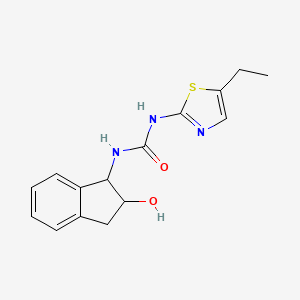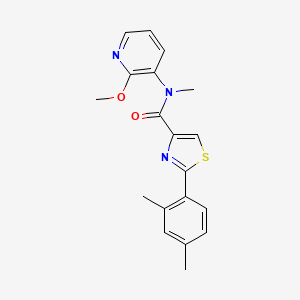![molecular formula C17H15F2N3O3 B7663501 2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a synthetic compound that belongs to the class of oxadiazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal activities by inhibiting the synthesis of cell wall components. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, induce apoptosis in cancer cells, and regulate the expression of certain genes. In addition, it has been found to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline in lab experiments is its potential pharmacological properties. It has been found to possess antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammation. In addition, there is a need to develop more efficient synthesis methods for this compound to facilitate its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline involves the reaction of 2-fluoro-5-nitroanisole with 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole in the presence of potassium carbonate and copper powder. The reaction is carried out in refluxing dimethylformamide, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline has been studied extensively for its potential pharmacological properties. It has been found to possess antimicrobial, antifungal, and anticancer activities. The compound has been tested against various bacterial and fungal strains, and it has shown promising results in inhibiting their growth. In addition, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-23-13-8-4-2-6-11(13)16-22-21-15(25-16)10-20-12-7-3-5-9-14(12)24-17(18)19/h2-9,17,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJZBXLWTGSCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)CNC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)

![7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7663436.png)


![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)

![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)
![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663505.png)
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663513.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7663516.png)
![4-(difluoromethyl)-1-(2-methylpropyl)-N-[(3-sulfamoylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7663518.png)
